Welcome to the BenchChem Online Store!
molecular formula C9H8Cl2O B8659530 3-(3,4-Dichlorophenyl)prop-2-en-1-ol CAS No. 56984-70-4

3-(3,4-Dichlorophenyl)prop-2-en-1-ol

Cat. No. B8659530
M. Wt: 203.06 g/mol
InChI Key: BZHUHALWBXDAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05202356

Procedure details

3-(3,4-Dichlorophenyl)prop-2-en-1-ol(1.0 g)(prepared by analogy to Example 2(i) and Example 1(ii)) was oxidised using the procedure of Swern (oxalyl chloride, 0.5 ml; dimethyl sulphoxide, 0.7 ml; triethylamine 3.4 ml) to give 3-(3,4-dichlorophenyl)-prop-2-enal (0.9 g). NMR 1H: 9.76(1H,d), 7.53(3H,m), 7.41(1H,d), 6.68(2H,dd).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH2:11][OH:12])[CH:5]=[CH:6][C:7]=1[Cl:8].C(Cl)(=O)C(Cl)=O.CS(C)=O>C(N(CC)CC)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C=CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
3.4 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C=CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.